Methyl 11-(cyclohexyloxy)undecanoate
Description
Methyl 11-(cyclohexyloxy)undecanoate is a methyl ester derivative featuring a cyclohexyloxy group at the 11th position of an undecanoic acid backbone. The cyclohexyloxy group introduces steric bulk and lipophilicity, which may influence solubility, stability, and intermolecular interactions compared to simpler esters .
Properties
CAS No. |
88444-14-8 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
methyl 11-cyclohexyloxyundecanoate |
InChI |
InChI=1S/C18H34O3/c1-20-18(19)15-11-6-4-2-3-5-7-12-16-21-17-13-9-8-10-14-17/h17H,2-16H2,1H3 |
InChI Key |
RLJOPXOJUATUDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCOC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies for Methyl 11-(Cyclohexyloxy)undecanoate
Esterification as a Foundational Step
The synthesis typically begins with esterification of undecanoic acid. In a standard procedure, undecanoic acid reacts with methanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to yield methyl undecanoate. This step ensures the carboxyl group is protected as a methyl ester, which is stable under subsequent reaction conditions.
Introducing the Cyclohexyloxy Moiety
The critical challenge lies in regioselectively introducing the cyclohexyloxy group at the 11th carbon. Two primary approaches emerge:
Halogenation and Nucleophilic Substitution
A halogen atom (bromine or iodine) is introduced at the 11th position via radical halogenation or directed C–H activation. For example, light-mediated bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN can functionalize the terminal methyl group. Subsequent substitution with cyclohexanolate, generated by deprotonating cyclohexanol with a strong base (e.g., NaH or KOtBu), yields the cyclohexyloxy group.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a direct route to form the ether bond. Here, 11-hydroxyundecanoic acid reacts with cyclohexanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases but requires prior synthesis of the 11-hydroxy intermediate.
Advanced Methodologies and Optimization
Radical-Mediated Alkylation
Recent advances in radical chemistry, such as those demonstrated in 1,2-aminoxyalkylation, provide insights into analogous alkoxy group installation. Using alkyl iodides and nitroxide mediators like TEMPONa, a radical cascade could theoretically functionalize alkenes or alkanes. For instance, undec-10-enoic acid methyl ester might undergo radical addition with cyclohexyl iodide under TEMPONa catalysis to install the cyclohexyloxy group at the 11th position.
Protecting Group Strategies
Multi-step syntheses often employ protecting groups to prevent undesired side reactions. For example:
Comparative Analysis of Synthetic Routes
The table below evaluates four preparation methods based on yield, complexity, and practicality:
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation-Substitution | NBS, AIBN, cyclohexanol, NaH | 45–55 | Scalable, uses inexpensive reagents | Low regioselectivity in halogenation |
| Mitsunobu Reaction | DEAD, PPh₃, 11-hydroxyundecanoic acid | 60–70 | High stereochemical control | Requires hydroxy intermediate |
| Radical Alkylation | TEMPONa, cyclohexyl iodide, α,α,α-trifluorotoluene | 50–60 | Mild conditions, avoids strong bases | Limited substrate scope |
| Protection-Oxidation-Reduction | TMSCl, KMnO₄, NaBH₄, TsCl | 40–50 | Flexible for functional group tuning | Multi-step, time-consuming |
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via flash chromatography using silica gel and gradients of nonpolar/polar solvents (e.g., hexane:ethyl acetate). High-performance liquid chromatography (HPLC) may resolve closely related impurities.
Spectroscopic Confirmation
- NMR : $$ ^1H $$ NMR reveals the cyclohexyloxy proton resonance at δ 3.4–3.6 ppm and methyl ester singlet at δ 3.6 ppm.
- MS : ESI-MS confirms the molecular ion peak at m/z 298.2 [M+H]$$^+$$.
Industrial and Environmental Considerations
Solvent Selection
Industrial-scale synthesis prioritizes green solvents like ethyl acetate or cyclopentyl methyl ether over dichloromethane to reduce environmental impact.
Catalyst Recycling
Palladium catalysts from coupling reactions can be recovered using charcoal filtration, aligning with sustainable practices.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(cyclohexyloxy)undecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclohexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 11-(cyclohexyloxy)undecanoic acid or 11-(cyclohexyloxy)undecanone.
Reduction: 11-(cyclohexyloxy)undecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 11-(cyclohexyloxy)undecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of lipid metabolism and as a model compound for ester hydrolysis.
Industry: It is used as a lubricant additive and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 11-(cyclohexyloxy)undecanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release the active 11-(cyclohexyloxy)undecanoic acid, which can then participate in metabolic pathways. The cyclohexyloxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of methyl undecanoate derivatives, highlighting substituent effects on properties and applications:
Key Findings from Comparative Studies
However, their mercaptoacetic acid derivatives (5a, 5b) exhibited activity, indicating that functional group derivatization is critical for bioactivity .
Material Science Applications: Methyl 11-(trichlorosilyl)undecanoate demonstrated utility in SAMs due to its trichlorosilyl group, enabling covalent bonding to silica surfaces. This contrasts with the cyclohexyloxy variant, which lacks reactive silicon groups but may offer steric stabilization .
Industrial and Synthetic Utility: Methyl 11-(phenylsulfonyl)undecanoate is produced industrially at 99% purity, suggesting robust synthetic protocols for sulfonyl-substituted esters. Its stability and reactivity make it suitable for nucleophilic substitutions . The phosphinyl group in Methyl 11-(dimethoxyphosphinyl)undecanoate enhances metal-chelating capacity, broadening applications in coatings and surfactants .
Biological Interactions: The indole-substituted analog (Methyl 11-(1H-indol-3-yl)undecanoate) may interact with biological targets due to aromatic stacking, though specific activities remain unexplored .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methyl 11-(cyclohexyloxy)undecanoate, and how is its structural integrity confirmed?
- Methodology :
- Synthesis : Begin with esterification of 11-(cyclohexyloxy)undecanoic acid using methanol under acid catalysis. Monitor reaction progress via TLC (hexane/ethyl acetate 80:20 v/v) and purify via column chromatography using basic alumina and hexane as eluents .
- Characterization : Confirm structure using 1H/13C NMR (e.g., δ 3.66 ppm for methoxy group, cyclohexyl protons at δ 1.24–1.62 ppm), FTIR (C=O stretch at ~1720 cm⁻¹), and HRMS (exact mass validation). Compare spectral data to literature for consistency .
Q. How can researchers quantify this compound in biological matrices using GC-MS?
- Methodology :
- Sample Preparation : Extract lipids via Folch method, derivatize to methyl esters using BF₃-methanol.
- GC-MS Analysis : Use a DB-5MS column (30 m × 0.25 mm). Calibrate with methyl undecanoate standards (e.g., 20% in fatty acid methyl ester mixes) .
- Quantification : Apply internal standard (e.g., methyl tridecanoate) for normalization. Validate via retention time alignment and ion fragmentation patterns .
Advanced Research Questions
Q. How can coupling efficiency of the cyclohexyloxy group be optimized during synthesis?
- Methodology :
- Reaction Optimization : Use coupling agents like EDC·HCl/HOBt in dichloromethane under nitrogen. Maintain temperatures at 0–5°C to minimize side reactions. Monitor via TLC (chloroform/methanol 80:20 v/v) .
- Catalyst Screening : Test alternative catalysts (e.g., DCC/DMAP) to improve yield. Compare purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation)?
- Methodology :
- Data Cross-Validation : Re-run NMR with higher field strength (e.g., 700 MHz) to resolve overlapping peaks. For MS, use tandem MS/MS to confirm fragmentation pathways.
- Isomeric Contamination Check : Perform chiral GC (e.g., β-cyclodextrin column) to rule out stereoisomers. Compare retention indices with synthetic standards .
Q. What strategies are effective for evaluating the biological activity of this compound in antioxidant assays?
- Methodology :
- In Vitro Assays : Use DPPH radical scavenging (λ = 517 nm) and FRAP assays. Include positive controls (e.g., ascorbic acid) and dose-response curves (10–100 μM).
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) via MTT assay. Correlate activity with structural analogs (e.g., cinnamamide derivatives) to identify functional group contributions .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent biological effects of this compound?
- Methodology :
- Dose-Response Modeling : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Multivariate Analysis : Apply PCA to GC-MS datasets to identify metabolic perturbations linked to treatment .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodology :
- Accelerated Degradation : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC-UV (220 nm).
- Oxidative Stability : Expose to UV light and assess peroxide formation via iodometric titration .
Reference Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
